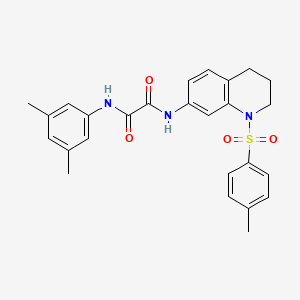

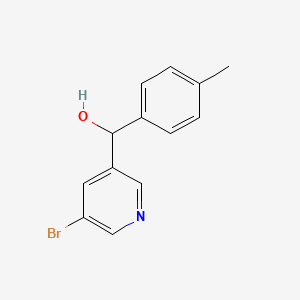

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

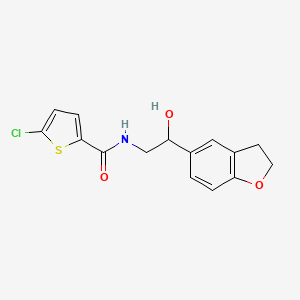

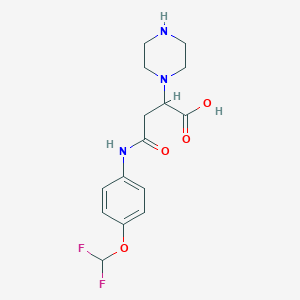

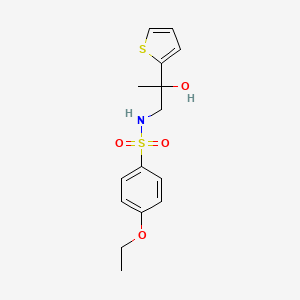

“(5-Bromopyridin-3-yl)(4-methylphenyl)methanol” is a chemical compound with the CAS Number: 1249074-30-3 . It has a molecular weight of 278.15 . The IUPAC name for this compound is (5-bromo-3-pyridinyl) (4-methylphenyl)methanol .

Molecular Structure Analysis

The InChI code for “(5-Bromopyridin-3-yl)(4-methylphenyl)methanol” is 1S/C13H12BrNO/c1-9-2-4-10 (5-3-9)13 (16)11-6-12 (14)8-15-7-11/h2-8,13,16H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(5-Bromopyridin-3-yl)(4-methylphenyl)methanol” is a powder at room temperature . Unfortunately, specific information on its boiling point and other physical properties is not available .Applications De Recherche Scientifique

Pharmaceutical Development

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol: is utilized in the synthesis of novel pharmaceutical compounds. Its unique structure allows it to act as a building block in the development of drugs targeting various diseases, including cancer and diabetes. Researchers have explored its potential in creating molecules that inhibit specific enzymes or receptors involved in disease pathways .

Organic Synthesis

This compound is valuable in organic synthesis due to its bromopyridine and phenylmethanol moieties. It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various chemical reactions, including cross-coupling reactions, which are essential in creating diverse chemical libraries for drug discovery .

Material Science

In material science, (5-Bromopyridin-3-yl)(4-methylphenyl)methanol is used to develop new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics. This application is particularly relevant in the creation of advanced materials for electronics and nanotechnology .

Chemical Biology

The compound is employed in chemical biology to study biological processes at the molecular level. By modifying its structure, researchers can create probes that bind to specific biomolecules, allowing them to track and analyze biological interactions in real-time. This application is crucial for understanding cellular mechanisms and developing targeted therapies .

Medicinal Chemistry

In medicinal chemistry, (5-Bromopyridin-3-yl)(4-methylphenyl)methanol is used to design and synthesize new therapeutic agents. Its structural features enable the creation of compounds with improved pharmacokinetic and pharmacodynamic properties. This application is essential for optimizing drug candidates and enhancing their efficacy and safety profiles .

Catalysis

The compound’s unique structure makes it a useful ligand in catalytic processes. It can coordinate with metal centers to form catalysts that facilitate various chemical transformations. This application is significant in both industrial and academic research, where efficient and selective catalysis is crucial for sustainable chemical processes .

Analytical Chemistry

In analytical chemistry, (5-Bromopyridin-3-yl)(4-methylphenyl)methanol is used as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application ensures the accuracy and reliability of analytical results in research and quality control .

Bioconjugation

The compound is also used in bioconjugation, where it is attached to biomolecules such as proteins, nucleic acids, or antibodies. This modification allows researchers to study the behavior and interactions of these biomolecules in different environments. Bioconjugation is a powerful tool in biotechnology and biomedical research, enabling the development of diagnostic and therapeutic agents .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been studied for their inhibitory potential against α-glucosidase , an enzyme that plays a crucial role in treating type II diabetes mellitus .

Mode of Action

Compounds with similar structures have been found to inhibit α-glucosidase , which suggests that (5-Bromopyridin-3-yl)(4-methylphenyl)methanol might interact with its targets in a similar manner.

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-(4-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSLXJMEYJBKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2431957.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2431959.png)

![{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2431964.png)

![1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431966.png)

![N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2431971.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2431974.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2431977.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2431978.png)